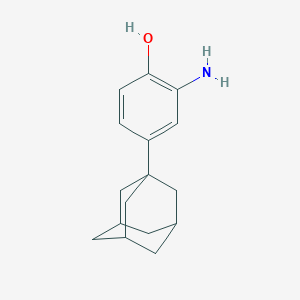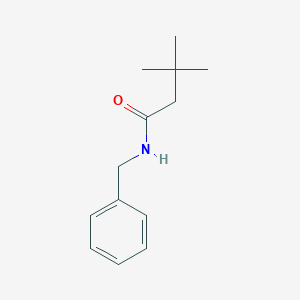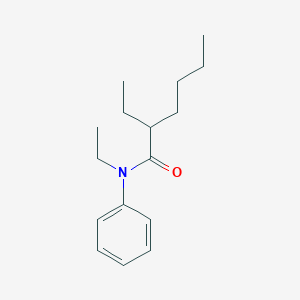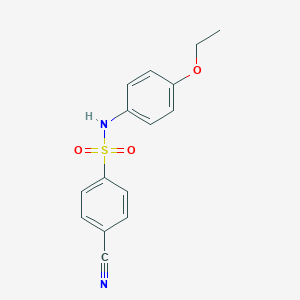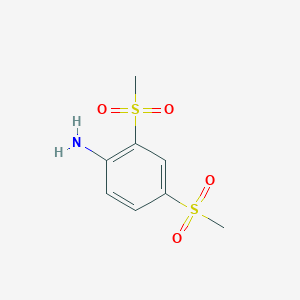
2,4-Bis(methylsulfonyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Bis(methylsulfonyl)aniline, also known as BSA, is an organic compound with the chemical formula C9H12N2O4S2. It is a white crystalline solid that is soluble in organic solvents. BSA has been found to possess several biological activities, making it a promising candidate for various scientific research applications.
Wirkmechanismus
The mechanism of action of 2,4-Bis(methylsulfonyl)aniline is not fully understood. However, it has been proposed that this compound inhibits the activity of COX-2 and MMPs by binding to their active sites. This binding prevents the enzymes from carrying out their normal functions, leading to a decrease in inflammation and cancer progression.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to decrease the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. This compound has also been found to inhibit the proliferation and migration of cancer cells. Additionally, this compound has been shown to have a protective effect on the liver, reducing liver damage caused by acetaminophen toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-Bis(methylsulfonyl)aniline has several advantages for lab experiments. It is readily available and can be synthesized using a well-established method. This compound is also stable and can be stored for long periods of time without degradation. However, there are also some limitations to using this compound in lab experiments. It has been found to be cytotoxic at high concentrations, which can limit its use in cell-based assays. Additionally, this compound has a low solubility in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
2,4-Bis(methylsulfonyl)aniline has shown promising results in several scientific research applications. However, there is still much to be learned about its mechanism of action and potential therapeutic uses. Future research should focus on elucidating the molecular mechanisms of this compound's biological activities and identifying its potential therapeutic targets. Additionally, further studies are needed to determine the efficacy and safety of this compound in animal models and human clinical trials.
Synthesemethoden
2,4-Bis(methylsulfonyl)aniline can be synthesized by reacting 2,4-dinitrochlorobenzene with dimethyl sulfone in the presence of a base. The resulting product is then reduced with zinc and hydrochloric acid to yield this compound. This synthesis method has been well-established in the literature and has been used in several studies.
Wissenschaftliche Forschungsanwendungen
2,4-Bis(methylsulfonyl)aniline has been found to possess several biological activities, making it a promising candidate for various scientific research applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). These enzymes play important roles in inflammation and cancer progression, making this compound a potential therapeutic agent for these diseases.
Eigenschaften
Molekularformel |
C8H11NO4S2 |
|---|---|
Molekulargewicht |
249.3 g/mol |
IUPAC-Name |
2,4-bis(methylsulfonyl)aniline |
InChI |
InChI=1S/C8H11NO4S2/c1-14(10,11)6-3-4-7(9)8(5-6)15(2,12)13/h3-5H,9H2,1-2H3 |
InChI-Schlüssel |
VCSNPTXBUJEECX-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N)S(=O)(=O)C |
Kanonische SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone](/img/structure/B263356.png)

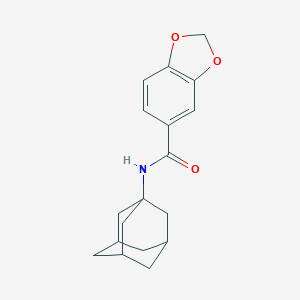


![3-hydroxy-1-methyl-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B263368.png)
